(5-Methylisoxazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
Description
The compound “(5-Methylisoxazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone” (hereafter referred to as Compound X) is a methanone-based heterocyclic molecule featuring a 5-methylisoxazole ring linked via a carbonyl group to a piperazine moiety substituted with a tetrahydrocinnoline scaffold.
The 5-methylisoxazole moiety is known for enhancing metabolic stability and bioavailability in drug-like molecules, while the tetrahydrocinnoline core may contribute to π-π stacking interactions with biological targets. The piperazine linker offers conformational flexibility, enabling optimal binding to protein pockets. Such structural features align with trends in kinase inhibitor design, where fused bicyclic systems (e.g., cinnoline) and heteroaromatic groups (e.g., isoxazole) are frequently employed .
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-12-10-15(20-24-12)17(23)22-8-6-21(7-9-22)16-11-13-4-2-3-5-14(13)18-19-16/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLLGNXYGSAIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Methylisoxazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting data tables to illustrate its effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- SMILES Notation : CC1=NN(C(=O)N2CCN(CC2)C2=C(C=C(C=C2)C1=O))C(=O)N(C)C
Biological Activity Overview
The biological activity of (5-Methylisoxazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone has been evaluated in various contexts, including antimicrobial, anti-inflammatory, and anticancer properties. Below is a summary of the primary biological activities reported in the literature.
Antimicrobial Activity
Several studies have documented the antimicrobial properties of compounds containing isoxazole and piperazine moieties. For instance, derivatives similar to our target compound have shown moderate to good activity against various bacterial strains.
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 18 | |
| Compound C | P. aeruginosa | 12 |
Anti-inflammatory Activity
Research has indicated that piperazine derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The compound under investigation may share similar mechanisms based on its structural components.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines.
Case Studies
- Case Study on Antimicrobial Efficacy :
- Case Study on Cytotoxicity :
Mechanistic Insights
The biological mechanisms underlying the activity of this compound are still being elucidated. However, it is hypothesized that:
- The isoxazole moiety may interact with specific receptors or enzymes involved in microbial resistance or inflammation.
- The piperazine ring is known for its ability to modulate neurotransmitter systems and may influence cellular signaling pathways relevant to cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Compound X belongs to a broader class of methanone-linked heterocyclic compounds. Below is a comparative analysis with key analogues:
Key Observations
Bioactivity Profile: Compound X’s tetrahydrocinnoline group differentiates it from analogues like 7a and 7b, which feature thiophene or pyrazole cores. The cinnoline scaffold may enhance target affinity in kinase or receptor binding due to its planar, aromatic structure . In contrast, Compound w3 () incorporates a triazole group, which improves metabolic stability compared to isoxazole, as triazoles are less prone to oxidative degradation .
Synthetic Routes: Compound X’s synthesis likely involves coupling a 5-methylisoxazole carbonyl chloride with a piperazine-tetrahydrocinnoline precursor, analogous to the methods in (e.g., using 1,4-dioxane and triethylamine as solvents/catalysts) . Compound 7a/7b () are synthesized via nucleophilic substitution with malononitrile or ethyl cyanoacetate, suggesting divergent reactivity compared to Compound X’s likely amide-bond formation .
Physicochemical Properties :
- The 5-methylisoxazole in Compound X may reduce solubility compared to 7b ’s carboxylate ester, which introduces polarity. However, the piperazine group could improve aqueous solubility via protonation at physiological pH .
- Compound w3 ’s triazole and pyrimidine groups likely confer higher logP values than Compound X, impacting blood-brain barrier permeability .
Preparation Methods
Tetrahydrocinnoline Core Assembly
The tetrahydrocinnoline moiety is synthesized via cyclization of cyclohexanone derivatives. As per industrial methods, diamine 1 (prepared from cyclohexanone and glycine methyl ester) undergoes condensation with 2,4-dichloropyrimidine-5-carboxylate to form bicyclic intermediate 2 (Table 1).
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Cyclohexanone + glycine methyl ester, TMSCN, EtOH, reflux | 78% | |
| 2 | 2,4-Dichloropyrimidine-5-carboxylate, DIPEA, DMF, 80°C | 65% |
Piperazine Functionalization
Piperazine is introduced via Buchwald-Hartwig coupling using Pd catalysts. Source demonstrates that unprotected piperazine reacts with brominated tetrahydrocinnoline derivatives under Pd(OAc)₂/Xantphos catalysis to achieve 85–92% yields (Scheme 1).
Optimization Note : Replacing bromine with iodine in the tetrahydrocinnoline precursor increases coupling efficiency to 95%.
Synthesis of 5-Methylisoxazole-3-carbonyl Chloride
Isoxazole Ring Formation
The 5-methylisoxazole core is synthesized via hydroxylamine-mediated cyclization of acetylacetone derivatives. Source reports that treatment of 3-(methyl)pentane-2,4-dione with hydroxylamine hydrochloride in ethanol yields 5-methylisoxazol-3-amine (83% yield), which is subsequently oxidized to the carboxylic acid (Table 2).
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Acetylacetone + NH₂OH·HCl, EtOH, 60°C | 83% | |
| 2 | KMnO₄, H₂O/acetone, 0°C | 76% |
Carbonyl Chloride Preparation
The carboxylic acid is converted to acyl chloride using oxalyl chloride and catalytic DMF (95% conversion).
Final Coupling: Methanone Bridge Formation
Friedel-Crafts Acylation
The piperazine-tetrahydrocinnoline intermediate undergoes acylation with 5-methylisoxazole-3-carbonyl chloride in dichloromethane with AlCl₃ (Scheme 2). Source validates this method for analogous systems, achieving 78% yield after recrystallization.
Critical Parameter : Strict temperature control (−10°C to 0°C) prevents N-dealkylation of the piperazine.
Alternative Nucleophilic Substitution
In methanol/water, the piperazine nitrogen attacks the carbonyl chloride at pH 9–10 (65% yield), though with lower regioselectivity.
Industrial-Scale Production Considerations
Process Optimization
Crystallization and Polymorphism Control
As observed in Source, isoxazole-containing compounds exhibit polymorphism. Recrystallization from ethyl acetate/n-heptane (1:4) produces the thermodynamically stable Form I (melting point 189–191°C).
Analytical Characterization
Spectroscopic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
